

Unveiling the Selectivity of GW-406381: A Comparative Guide to Off-Target Interactions

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Compound of Interest

Compound Name: **GW-406381**

Cat. No.: **B8037459**

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For Researchers, Scientists, and Drug Development Professionals

GW-406381 (also known as GW4064) is a potent and widely utilized synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor playing a pivotal role in bile acid, lipid, and glucose metabolism. While its high affinity for FXR is well-established, a comprehensive understanding of its cross-reactivity with other enzymes is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of **GW-406381**'s interactions with other nuclear receptors, G protein-coupled receptors (GPCRs), and a key drug-metabolizing enzyme, supported by available experimental data.

Summary of Cross-Reactivity Data

The following tables summarize the quantitative data on the cross-reactivity of **GW-406381** with various enzyme targets.

Table 1: Nuclear Receptor Selectivity

GW-406381 exhibits high selectivity for the Farnesoid X Receptor (FXR). Studies have shown that it does not activate other nuclear receptors at concentrations up to 1 μ M.

Target Enzyme	Agonist Activity (EC50/IC50)	Reference
Farnesoid X Receptor (FXR)	15 nM (EC50)	[1]
Other Nuclear Receptors	No activity up to 1 μM	[1]

Table 2: G Protein-Coupled Receptor (GPCR) Off-Target Activity

Recent studies have revealed that **GW-406381** can interact with several GPCRs, notably histamine and muscarinic receptors. This off-target activity occurs at micromolar concentrations, which is significantly higher than its potency for FXR.

Target Enzyme	Inhibition Constant (Ki)	IC50	Reference
Histamine H1 Receptor	4.10 μM	8.58 μM	[2]
Histamine H2 Receptor	6.33 μM	7.74 μM	[2]
Muscarinic M1 Receptor	1.8 μM	7.33 μM	[2]
Muscarinic M2 Receptor	1.73 μM	4.11 μM	
Muscarinic M3 Receptor	5.62 μM	11.6 μM	
Muscarinic M5 Receptor	4.89 μM	7.9 μM	
Angiotensin II Type 1 Receptor	0.94 μM	1.03 μM	

Table 3: Cytochrome P450 Inhibition

GW-406381 has been shown to repress the expression and activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.

Target Enzyme	Effect	Concentration	Reference
Cytochrome P450 3A4 (CYP3A4)	25% decrease in activity	1 μ M	
75% decrease in mRNA expression	1 μ M		

Kinase Selectivity

Extensive searches for the cross-reactivity of **GW-406381** against a broad panel of kinases did not yield specific quantitative data such as IC₅₀ values or percentage inhibition. While some studies mention the use of kinase inhibitors in experiments involving **GW-406381**, this does not provide direct evidence of **GW-406381**'s activity on those kinases. Therefore, the kinase selectivity profile of **GW-406381** remains to be fully characterized in publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Nuclear Receptor Transactivation Assay

This assay determines the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene.

Cell Line: Mammalian cells (e.g., HEK293T) are transiently transfected with two plasmids:

- An expression vector for the ligand-binding domain (LBD) of the nuclear receptor of interest fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

Protocol:

- Cells are seeded in 96-well plates and co-transfected with the expression and reporter plasmids.
- After 24 hours, the cells are treated with various concentrations of **GW-406381** or a reference agonist.
- Following an incubation period of 18-24 hours, the cells are lysed.
- Luciferase activity is measured using a luminometer.
- Data is normalized to a control (e.g., vehicle-treated cells) and EC50 values are calculated from the dose-response curves.

GPCR Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.

Protocol:

- A constant concentration of a specific radioligand (e.g., [³H]-mepyramine for the H1 receptor) is incubated with the cell membranes.
- Increasing concentrations of **GW-406381** are added to compete for binding with the radioligand.
- The reaction is allowed to reach equilibrium.
- Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- The amount of bound radioactivity is quantified using a scintillation counter.
- IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

CYP3A4 Activity Assay in Human Hepatocytes

This assay assesses the inhibitory effect of a compound on the metabolic activity of CYP3A4 in a physiologically relevant cell model.

Cell Culture: Primary human hepatocytes are cultured in appropriate media.

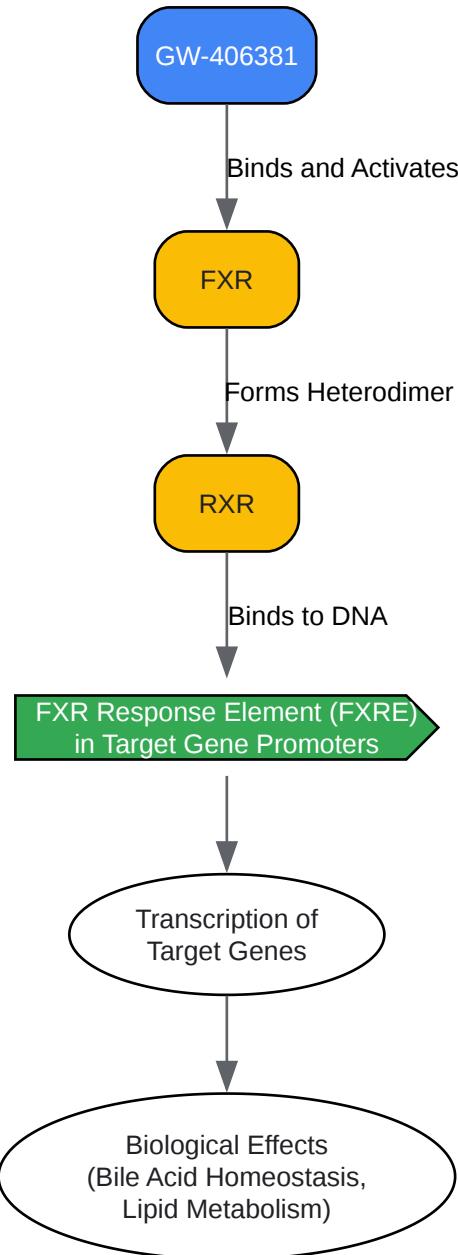
Protocol:

- Hepatocytes are treated with **GW-406381** (e.g., 1 μ M) for a specified period (e.g., 48 hours).
- A known CYP3A4 substrate (e.g., midazolam or testosterone) is added to the culture medium.
- After a defined incubation time, the medium is collected.
- The formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6 β -hydroxytestosterone) is quantified using liquid chromatography-mass spectrometry (LC-MS).
- The percentage of inhibition is calculated by comparing the metabolite formation in **GW-406381**-treated cells to that in vehicle-treated control cells.

Visualizations

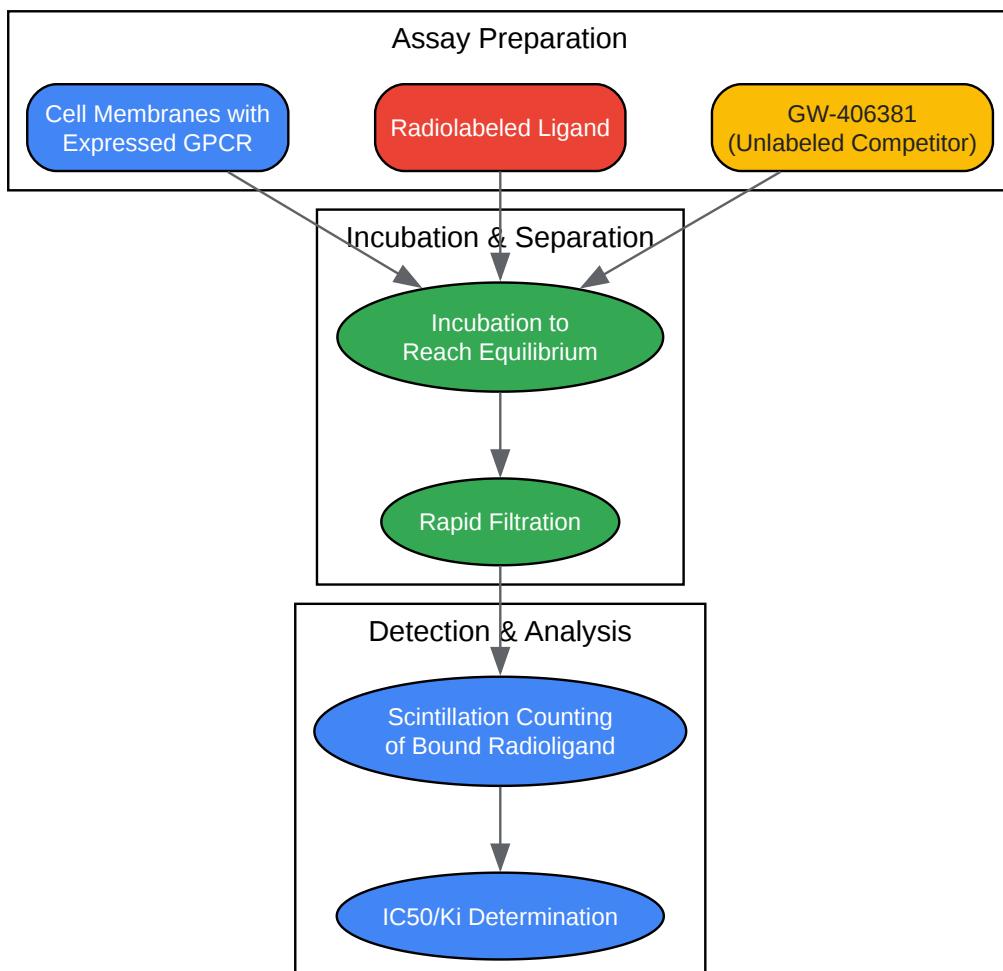
The following diagrams illustrate key signaling pathways and experimental workflows related to the cross-reactivity studies of **GW-406381**.

FXR Signaling Pathway Activation by GW-406381

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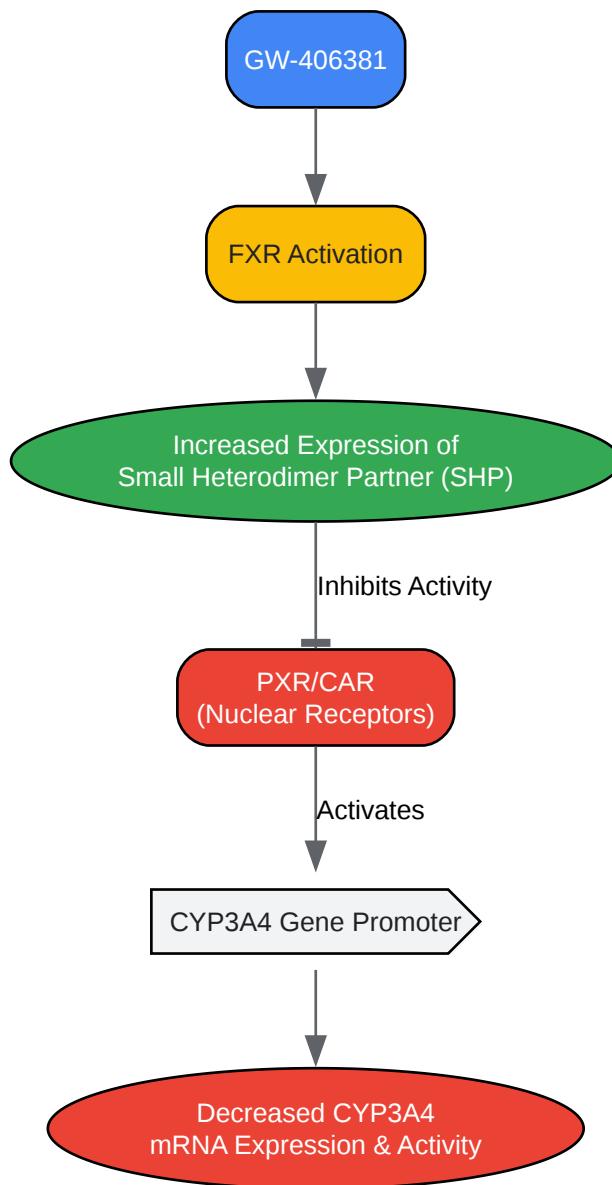
Caption: Activation of the FXR signaling pathway by **GW-406381**.

Experimental Workflow for GPCR Radioligand Binding Assay

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Caption: Workflow for assessing GPCR binding affinity.

Mechanism of CYP3A4 Repression by GW-406381

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Caption: Indirect inhibition of CYP3A4 expression by **GW-406381**.

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References

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